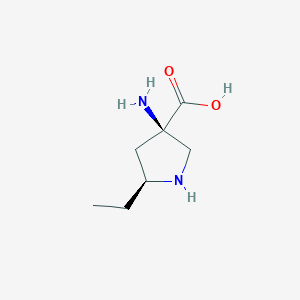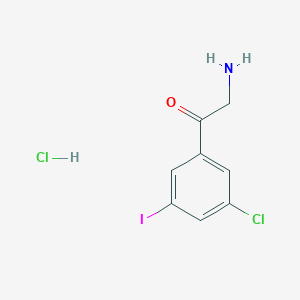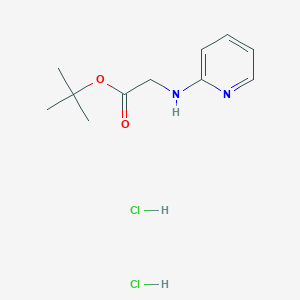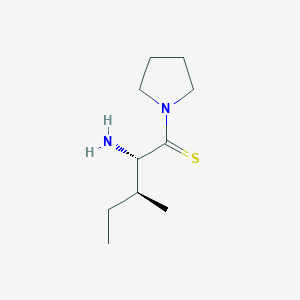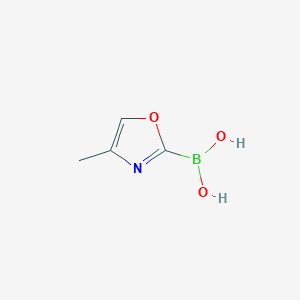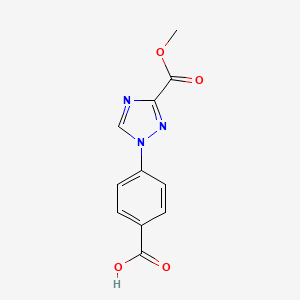
4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.207 g/mol . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound features a benzoic acid moiety linked to a triazole ring, which is further substituted with a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole compounds. One common method includes the use of sodium hypochlorite as a reagent, followed by heating and crystallization to obtain the desired product . The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of cost-effective reagents, efficient catalysts, and scalable processes to meet the demand for the compound in various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole and benzoic acid moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce different functional groups onto the triazole or benzoic acid rings.
Scientific Research Applications
4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound has been shown to induce apoptosis in cancer cells by inhibiting key enzymes and signaling pathways involved in cell proliferation . The triazole ring and benzoic acid moiety play crucial roles in its biological activity, allowing it to interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(3-Methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid include:
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 3,5-Di(1H-1,2,4-triazol-1-yl)benzoic acid
- 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxycarbonyl group on the triazole ring enhances its reactivity and potential for various applications, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C11H9N3O4 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
4-(3-methoxycarbonyl-1,2,4-triazol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H9N3O4/c1-18-11(17)9-12-6-14(13-9)8-4-2-7(3-5-8)10(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
PQCAQTIBNCKRBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=N1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


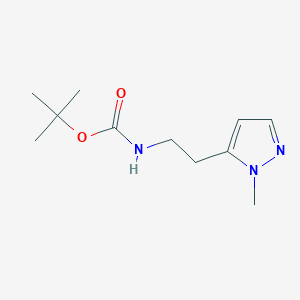

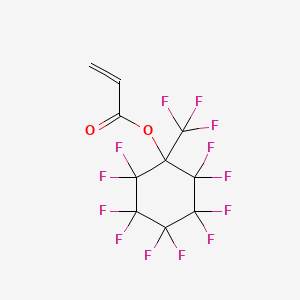
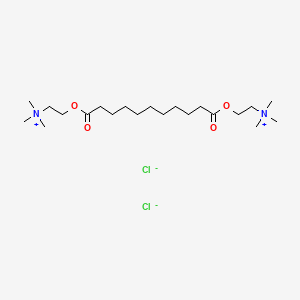
![3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857343.png)
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
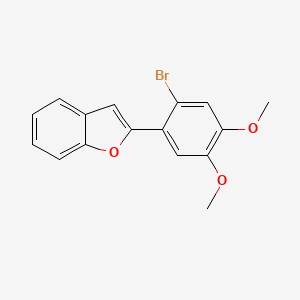
![(3aR,4S,6R,11S,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12857376.png)
